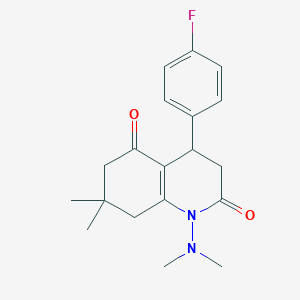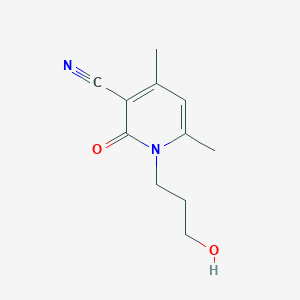
1-(dimethylamino)-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(DIMETHYLAMINO)-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound with a unique structure that includes a dimethylamino group, a fluorophenyl group, and a tetrahydroquinolinedione core
Preparation Methods
The synthesis of 1-(DIMETHYLAMINO)-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the tetrahydroquinolinedione core: This can be achieved through a cyclization reaction involving a suitable diketone and an amine.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Addition of the dimethylamino group: This can be done through a reductive amination process.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(DIMETHYLAMINO)-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
1-(DIMETHYLAMINO)-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 1-(DIMETHYLAMINO)-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(DIMETHYLAMINO)-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE include:
1-(DIMETHYLAMINO)-4-(4-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE: This compound has a chlorophenyl group instead of a fluorophenyl group.
1-(DIMETHYLAMINO)-4-(4-BROMOPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE: This compound has a bromophenyl group instead of a fluorophenyl group.
The uniqueness of 1-(DIMETHYLAMINO)-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE lies in the presence of the fluorophenyl group, which can impart different electronic and steric properties compared to its chloro- and bromo- counterparts.
Properties
Molecular Formula |
C19H23FN2O2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(dimethylamino)-4-(4-fluorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C19H23FN2O2/c1-19(2)10-15-18(16(23)11-19)14(9-17(24)22(15)21(3)4)12-5-7-13(20)8-6-12/h5-8,14H,9-11H2,1-4H3 |
InChI Key |
HTAQDNHNVLILJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2N(C)C)C3=CC=C(C=C3)F)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenyl)-3a,9-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11076091.png)
![2-(2,3-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11076092.png)
![2,10,13-trimethylspiro[4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraene-3,1'-cyclohexane]-5-one](/img/structure/B11076105.png)
![1-(3,4-dihydroxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11076125.png)
![4,4'-({3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B11076133.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl {[3-(trifluoromethyl)phenoxy]sulfonyl}carbamate](/img/structure/B11076141.png)
![Ethyl 4-({[3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11076143.png)

![2-[(4-fluorobenzyl)sulfanyl]-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B11076156.png)

![Ethyl [3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-5'-phenyl-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate](/img/structure/B11076165.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11076168.png)
![4-[12-acetyl-13-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide](/img/structure/B11076176.png)
![3-ethyl-7-(4-methylpiperazin-1-yl)-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076178.png)
